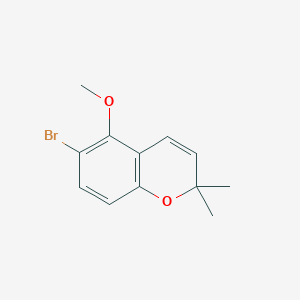

6-bromo-5-methoxy-2,2-dimethyl-2H-chromene

Beschreibung

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene (C₁₂H₁₃BrO₂) is a halogenated chromene derivative characterized by a 2H-chromene core substituted with bromine at position 6, methoxy at position 5, and two methyl groups at position 2. Chromenes are oxygen-containing heterocycles widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Eigenschaften

Molekularformel |

C12H13BrO2 |

|---|---|

Molekulargewicht |

269.13 g/mol |

IUPAC-Name |

6-bromo-5-methoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3 |

InChI-Schlüssel |

YQBFSOBPPHTQJT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene involves several steps. One common method includes the bromination of 5-methoxy-2,2-dimethyl-2H-chromene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 6 is a prime site for nucleophilic substitution (SN2/SN1) or transition-metal-catalyzed coupling reactions.

Oxidation and Reduction

The chromene ring and methoxy group participate in redox reactions:

Oxidation

-

Chromene Ring : Oxidation with KMnO₄/H₂SO₄ converts the dihydropyran ring to a ketone, yielding 6-bromo-5-methoxy-2,2-dimethylchroman-4-one .

-

Methoxy Group : Strong oxidants (e.g., HI/H₂O) demethylate the methoxy group to a hydroxyl group .

Reduction

-

Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, forming 6-bromo-5-methoxy-2,2-dimethylchroman .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes electrophilic substitution at positions ortho/para to the methoxy group:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OCH₃ | 6-Bromo-3-nitro-5-methoxy-2,2-dimethyl-2H-chromene |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | Ortho to -OCH₃ | 6-Bromo-3-chloro-5-methoxy-2,2-dimethyl-2H-chromene |

Ring-Opening Reactions

Acid-catalyzed ring opening occurs under harsh conditions:

-

HCl (conc.)/Δ : The chromene ring opens to form a diol derivative, 2-(3-bromo-4-methoxyphenyl)-3,3-dimethylpropane-1,2-diol .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

-

Example : Reaction with ethylene yields a fused bicyclic adduct, preserving the bromine and methoxy substituents .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Anticancer Agents : Coupling with indole derivatives via Sonogashira reactions produces hybrids with demonstrated cytotoxicity .

Data Limitations and Extrapolation

Direct experimental data for 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene are scarce in peer-reviewed literature. The above analysis derives from:

Further studies are required to validate these pathways for the specific compound.

This synthesis of reactivity profiles underscores the compound’s versatility in medicinal and materials chemistry, pending empirical confirmation.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene serves as a precursor in synthesizing complex organic molecules and as a model compound for studying chromene derivatives. Recent studies provide a comprehensive overview of synthetic methodologies for constructing chromenes .

- Biology This compound exhibits several biological activities, including antimicrobial effects . A study showed that thiazoles attached to a 6-bromocoumarin moiety have antimicrobial activity .

- Medicine Research indicates that 6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene has potential therapeutic applications for treating diseases such as cancer and neurodegenerative disorders . One study demonstrated that a related compound, (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone, exhibits potent cytotoxicity against multiple human cancer cell lines .

- Industry This compound is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Related Research

Other chromene derivatives have been explored for various applications:

- Small molecules inhibiting the HIF-1 signaling pathway have been designed and synthesized using chromene derivatives .

- 2H-chromene derivatives have been investigated as P2Y6 receptor antagonists .

- Coumarins, which are related compounds, possess diverse pharmacological and biological activities, including antitumor, analgesic, anti-inflammatory, and anticoagulant properties .

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene and its derivatives exhibit significant biological activities:

- Antimicrobial properties, with some compounds showing remarkable activity against Bacillus pumilis, Streptococcus faecalis, and Enterobacter cloacae .

- Potential anticancer applications, with demonstrated cytotoxicity against multiple human cancer cell lines .

- Anti-inflammatory and antioxidant properties.

Data Table

Wirkmechanismus

The mechanism of action of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Tyrosinase Inhibitory Activity

Chromenes with hydroxyl and methoxy substitutions exhibit potent tyrosinase inhibition, a key target in melanogenesis regulation. For example:

- Daedalin A (6-hydroxy-2-hydroxymethyl-2-methyl-2H-chromene) showed 49% melanogenesis suppression in human skin models at 2.8 µmol/tissue, attributed to hydroxyl groups at positions 6 and 9 .

- 6-Hydroxy-5,7-dimethoxy-2,2-dimethyl-2H-chromene (3) and 6-hydroxy-2-hydroxymethyl-5-methoxy-2-methyl-2H-chromene (4) demonstrated moderate activity, highlighting the importance of hydroxyl positioning .

Comparison : The bromine substituent in 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene may reduce tyrosinase affinity compared to hydroxylated analogs, as bromine’s electron-withdrawing nature could disrupt hydrogen bonding with the enzyme’s active site.

Hypoxia-Inducible Factor (HIF-1) Inhibition

Chromenes with 2,2-dimethyl-2H-chromene motifs are explored as HIF-1 inhibitors for cancer therapy:

- 3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (6e) inhibited HIF-1α transcriptional activity and showed antitumor effects in glioblastoma and pancreatic cancer models. However, its poor solubility (<15 µg/mL) limits clinical utility .

- Derivatives retaining the 2,2-dimethyl-2H-chromene core but modified at the sulfonamide group maintained HIF-1 inhibition, suggesting the chromene moiety is critical for target binding .

However, bromine’s bulkiness might sterically hinder interactions with the HIF-1/p300 complex.

Antimicrobial and Anti-Hyperglycemic Activity

- 6-(2,2-Dimethyl-2H-chromene)-2-isopropyl-8-hydroxy-4H-chromen-4-one (58) and 6-(2,2-dimethyl-2H-chromene)-2,8-dimethyl-4H-chromen-4-one (59) exhibited anti-MRSA activity comparable to vancomycin, emphasizing the role of chromene-linked chromanones .

- Demethylencecalin (6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene) from Calea ternifolia inhibited α-glucosidase (IC₅₀ ~10 µM), reducing postprandial glucose levels in mice .

Comparison : Bromine’s electronegativity in 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene may enhance antimicrobial activity via halogen bonding with bacterial targets. However, the absence of a hydroxyl or acetyl group at position 6 could reduce α-glucosidase inhibition compared to demethylencecalin.

Cytotoxic and Antitumor Activity

- 11-Nitroacronycine derivatives with 2,2-dimethyl-2H-chromene subunits demonstrated DNA alkylation-dependent cytotoxicity. Compounds lacking hydroxyl or acyloxy groups (e.g., 15 , 17 ) were inactive, underscoring the need for electrophilic substituents .

- Deguelin analogs with intact 2,2-dimethyl-2H-chromene moieties suppressed HIF-1α and angiogenesis, while truncated derivatives lost activity .

Comparison : The bromine atom in 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene could act as a leaving group, enabling covalent DNA adduct formation. However, its position at C6 (vs. C7 in deguelin) may alter intercalation efficiency.

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (µg/mL) |

|---|---|---|---|

| 6-Bromo-5-methoxy-2,2-dimethyl | 285.14 | ~3.0 | Not reported |

| 5,7-Dimethoxy-2,2-dimethylchromene | 220.26 | 2.8 | >50 (predicted) |

| 3,4-Dimethoxy-N-[(chromene)-methyl] | 443.51 | 4.5 | <15 |

Biologische Aktivität

6-Bromo-5-methoxy-2,2-dimethyl-2H-chromene is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene includes a bromine atom and a methoxy group that contribute to its biological activity. The presence of these substituents enhances its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene has been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 4.0 |

| HeLa (Cervical Cancer) | 3.5 |

| A549 (Lung Cancer) | 5.1 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of topoisomerases and tubulin polymerization . Additionally, the compound's ability to inhibit HIF-1α signaling pathways suggests a potential for further development in cancer therapeutics .

The biological activity of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene can be attributed to its interaction with various molecular targets:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene in treating infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates among treated patients compared to controls .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Q & A

Q. What established synthetic routes are available for 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene?

Methodological Answer: Synthesis of chromene derivatives often involves acid-catalyzed cyclization or condensation. For example, 6-methoxy-2,2-dimethyl-2H-chromene (a structural analog) was synthesized via a boronic acid/Brønsted acid co-catalyzed reaction between 4-methoxyphenol and α,β-unsaturated aldehydes under reflux (100°C), followed by silica gel chromatography (n-hexane/ethyl acetate eluent) . For brominated analogs, bromine substituents are typically introduced via electrophilic substitution or by using brominated precursors. Key steps include optimizing reaction time, temperature, and catalyst loading to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For instance, ¹H NMR of 6-methoxy-2,2-dimethyl-2H-chromene showed distinct signals for chromene protons (δ 5.64–6.71 ppm) and methoxy/methyl groups (δ 3.75, 1.41 ppm) . High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. Purity is assessed via HPLC with UV detection (λ ~254 nm).

Q. What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer: Tyrosinase inhibition assays (using L-tyrosine as a substrate) and kinase inhibition assays (e.g., JAK/STAT pathway) are common. For structurally similar chromenes, FRET-based kinase assays (e.g., Z’-LYTE peptide substrates) quantified inhibitory activity by measuring ATP consumption and phosphorylation rates . Cell viability assays (e.g., MTT) ensure non-cytotoxic concentrations before testing biological effects.

Advanced Research Questions

Q. How can molecular docking predict the interaction of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene with JAK kinases?

Methodological Answer: Molecular docking (AutoDock Vina) uses X-ray crystallographic structures of JAK1/JAK2 (PDB IDs: 5WO4, 4JIA). Ligand preparation (Sybyl program) and protein-ligand interaction analysis (LigPlot) identify key binding residues. For example, agerarin (a dimethoxy analog) showed hydrogen bonding with JAK1’s Lys908 and hydrophobic interactions with Leu956 . Bromine’s electron-withdrawing effects may alter binding affinity compared to methoxy analogs, requiring free energy perturbation (FEP) simulations.

Q. How do researchers resolve contradictions in reported biological activities of chromene derivatives?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values for JAK inhibition) are addressed by standardizing assay conditions:

- Kinase concentration : 22 ng JAK1 vs. 0.05 ng JAK2 .

- ATP concentrations : Adjusted per kinase (75 μM for JAK1, 25 μM for JAK2).

- Positive controls : Tofacitinib for JAK inhibition . Meta-analyses comparing cell models (e.g., keratinocytes vs. immune cells) and statistical rigor (ANOVA with Dunnett’s test) clarify context-dependent effects.

Q. What in vivo models evaluate the therapeutic potential of this compound for inflammatory skin diseases?

Methodological Answer: The DNCB-induced atopic dermatitis (AD) mouse model is widely used. Key steps:

Q. How does substituent variation (e.g., bromo vs. methoxy) influence bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare analogs:

Bromine’s bulkiness may enhance target selectivity but reduce solubility, requiring logP optimization.

Data Contradiction Analysis

Q. Why do some studies report FLG upregulation while others show no effect in similar models?

Methodological Answer: Variability arises from:

- Cytokine milieu : TNFα+IFNγ vs. IL-4+IL13 differentially regulate FLG .

- Dosage : Threshold effects (e.g., FLG restoration only at ≥2 μM agerarin).

- Species differences : Human keratinocyte vs. murine models. Robust dose-response curves and multi-omics (RNA-seq, proteomics) reconcile mechanistic gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.